
(2R)-2-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(pyridin-3-yl)propanoic acid, also known as 3-PPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(2R)-2-(pyridin-3-yl)propanoic acid acts as a selective antagonist of mGluR4 by binding to the allosteric site of the receptor. This results in the inhibition of glutamate release, which leads to a reduction in the activity of dopaminergic neurons. This mechanism of action is thought to underlie the potential therapeutic effects of (2R)-2-(pyridin-3-yl)propanoic acid in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(pyridin-3-yl)propanoic acid have been extensively studied in animal models. It has been shown to reduce the activity of dopaminergic neurons in the striatum, which is a key region involved in the regulation of movement and reward. This reduction in activity is thought to be responsible for the potential therapeutic effects of (2R)-2-(pyridin-3-yl)propanoic acid in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (2R)-2-(pyridin-3-yl)propanoic acid is its high selectivity for mGluR4, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of (2R)-2-(pyridin-3-yl)propanoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of (2R)-2-(pyridin-3-yl)propanoic acid. One direction is to further investigate its potential therapeutic effects in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Additionally, future research could focus on developing more efficient methods for synthesizing (2R)-2-(pyridin-3-yl)propanoic acid and improving its solubility in aqueous solutions.
Synthesis Methods
(2R)-2-(pyridin-3-yl)propanoic acid can be synthesized through multiple methods, including the reaction of 3-bromopyridine with ethyl 2-oxoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 3-pyridylacetic acid with thionyl chloride, followed by treatment with sodium hydroxide.
Scientific Research Applications
(2R)-2-(pyridin-3-yl)propanoic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This makes (2R)-2-(pyridin-3-yl)propanoic acid a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
(2R)-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(pyridin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


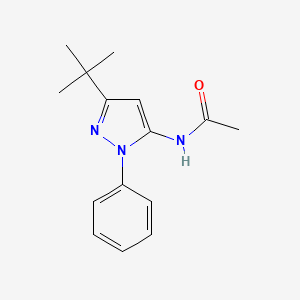
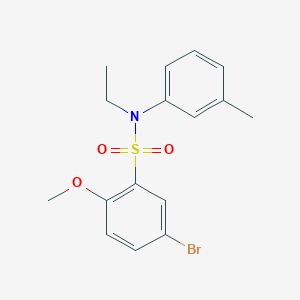
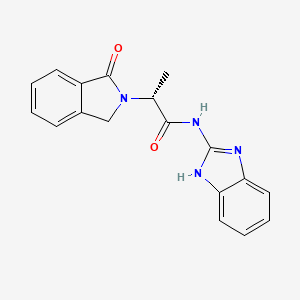
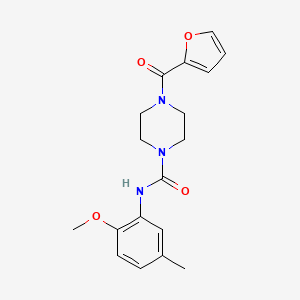
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)


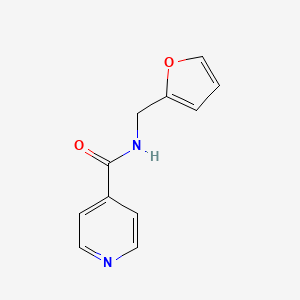
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)